![molecular formula C7H14N6 B2483627 2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine CAS No. 40917-13-3](/img/structure/B2483627.png)
2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine
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Overview
Description
The compound seems to be a derivative of s-triazine, which is a class of organic compounds featuring a ring of three nitrogen atoms and three carbon atoms . The “2-(2-Aminoethyl)-4-amino-6-dimethylamino” part suggests that the compound has aminoethyl and dimethylamino substituents on the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a triazine ring with various substituents. The exact structure would depend on the positions and orientations of these substituents .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions, especially those involving its amino groups. For example, it might undergo reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, the synthesis of various 1,3,5-triazine derivatives using dimethylbiguanide hydrochloride and ethyl chloroacetate has been explored. This includes the synthesis of new compounds characterized by techniques like NMR and IR (Zhang Li-hu, 2014).
Corrosion Inhibition
Research has also been conducted on the use of benzothiazole derivatives, including certain triazine compounds, as corrosion inhibitors for steel in acidic environments. These inhibitors have been shown to offer superior stability and efficiency, adsorbing onto surfaces both physically and chemically (Hu et al., 2016).
Polymer Synthesis
The compound has been utilized in polymer science, specifically in the synthesis of poly(hydrazino-1,3,5-triazines). These polymers, synthesized through meltpolymerization, have been found to have varied solubility and thermal stability, contributing to the development of materials with specific properties (Unishi et al., 1974).
Anticancer Research
In medicinal chemistry, derivatives of 1,3,5-triazine, including compounds similar to 2-(2-Aminoethyl)-4-amino-6-dimethylamino-s-triazine, have been synthesized and evaluated for their anticancer activities. Certain derivatives have exhibited significant activity against specific cancer cell lines, suggesting potential therapeutic applications (Sa̧czewski et al., 2006).
Sugar Residue Attachment
Studies have also been conducted on attaching sugar residues to cytotoxic 1,3,5-triazines, a process that can be relevant in drug development and molecular biology (Simmonds & Stevens, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-aminoethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3-4,8H2,1-2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBLOXMCOPNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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